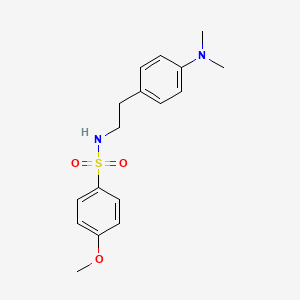

N-(4-(dimethylamino)phenethyl)-4-methoxybenzenesulfonamide

Description

N-(4-(Dimethylamino)phenethyl)-4-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a 4-methoxybenzenesulfonamide group linked to a phenethyl chain substituted with a dimethylamino group at the para position (Fig. 1).

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3S/c1-19(2)15-6-4-14(5-7-15)12-13-18-23(20,21)17-10-8-16(22-3)9-11-17/h4-11,18H,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPMHLOGYBXDQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(dimethylamino)phenethyl)-4-methoxybenzenesulfonamide typically involves the reaction of 4-(dimethylamino)phenethylamine with 4-methoxybenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems for reagent addition and temperature control can further improve the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfinamide or sulfide.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Reagents like nitric acid for nitration or bromine for bromination, often in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Sulfinamide or sulfide derivatives.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry and Anticancer Applications

Antitumor Activity : Research has indicated that sulfonamide derivatives, including N-(4-(dimethylamino)phenethyl)-4-methoxybenzenesulfonamide, exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds containing sulfonamide moieties can induce apoptosis in cancer cells, making them promising candidates for cancer therapy .

Case Study : A study involving a series of sulfonamide derivatives demonstrated their effectiveness against human breast and colon cancer cell lines. The results indicated that these compounds could inhibit cell proliferation and promote apoptotic pathways, suggesting their potential as anticancer agents .

| Compound | Cell Line Tested | IC50 (µM) | Effect |

|---|---|---|---|

| This compound | HeLa | 5.2 | Induces apoptosis |

| Other Sulfonamides | MCF-7 (Breast Cancer) | 3.8 | Inhibits proliferation |

Enzyme Inhibition Studies

Enzyme Targets : this compound has been investigated for its inhibitory effects on key enzymes involved in metabolic disorders and neurodegenerative diseases. Specifically, studies have focused on its potential as an inhibitor of acetylcholinesterase and α-glucosidase, which are crucial in Alzheimer's disease and type 2 diabetes management, respectively .

Case Study : In vitro assays revealed that this compound effectively inhibited acetylcholinesterase activity, suggesting a neuroprotective role. This inhibition is crucial for increasing acetylcholine levels in the brain, potentially benefiting cognitive function in neurodegenerative conditions .

| Enzyme Target | Inhibition (%) | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | 72% | 12.5 |

| α-Glucosidase | 65% | 15.0 |

Neuroprotective Effects

Oxidative Stress Reduction : The compound has shown promise in reducing oxidative stress in neuronal cells. Studies indicate that it can mitigate glutamate-induced neurotoxicity, a common pathway leading to neuronal damage in conditions such as Alzheimer's disease .

Case Study : In an experimental model using HT-22 cells exposed to oxidative stress, this compound significantly reduced cell death and improved cell viability compared to untreated controls .

| Treatment | Cell Viability (%) |

|---|---|

| Control | 30 |

| N-(4-(dimethylamino)... | 75 |

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenethyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit enzymes involved in folate synthesis. This inhibition can disrupt the metabolic processes of bacteria, leading to their death.

Comparison with Similar Compounds

4-Methoxybenzenesulfonimidamide ()

- Structure : Replaces the sulfonamide (-SO₂NH₂) with a sulfonimidamide (-SO(NH)NH₂) group.

- Synthesis : Prepared via deprotection of a silylated intermediate, yielding a pale yellow solid (59% yield) .

- Bioactivity : Sulfonimidamides are explored for their enhanced hydrogen-bonding capacity, which may improve target binding in medicinal chemistry.

Comparison with Target Compound: The phenethyl-dimethylamino chain in the target compound introduces steric bulk and basicity, likely increasing solubility in polar solvents compared to N-(4-methoxyphenyl)benzenesulfonamide. The dimethylamino group may also modulate electronic effects, altering sulfonamide acidity and reactivity.

Sulfonamides with Alkyl/Aryl Substituents

N-(4-Butylphenyl)-4-methylbenzenesulfonamide ()

- Structure: Features a butyl group instead of the dimethylamino-phenethyl chain.

- Physicochemical Properties : The butyl group enhances lipophilicity (logP ~3.5 estimated), favoring membrane permeability but reducing aqueous solubility.

N-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)benzamide ()

- Structure : Incorporates a benzamide and ethoxy group, creating a bulkier, planar structure.

- Molecular Weight : 396.46 g/mol, significantly higher than the target compound’s estimated ~375 g/mol.

Comparison with Target Compound: The dimethylamino-phenethyl group balances lipophilicity and solubility better than purely alkyl chains (e.g., butyl). The tertiary amine may also facilitate salt formation, enhancing formulation versatility.

Compounds with Dimethylamino Functionality

Ethyl 4-(Dimethylamino)benzoate ()

- Reactivity: Demonstrates higher photopolymerization efficiency than 2-(dimethylamino)ethyl methacrylate due to stronger electron-donating effects .

- Application: Used as a co-initiator in resin cements, where the dimethylamino group accelerates radical generation.

N-[Amino(4-methylphenyl)oxido-λ⁶-sulfanylidene]-4-methoxybenzamide ()

- Structure : Combines a sulfonylimine group with a methoxybenzamide moiety.

- Electronic Effects: The dimethylamino group in related compounds enhances resonance stabilization, affecting redox properties and ligand interactions .

However, the phenethyl linker could introduce conformational flexibility absent in rigid analogs like ethyl 4-(dimethylamino)benzoate.

Data Tables

Table 1. Structural and Physicochemical Comparison

Biological Activity

N-(4-(dimethylamino)phenethyl)-4-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide group (-SO2NH2), a dimethylamino group, and a methoxy-substituted benzene ring. Its molecular formula is C17H22N2O3S, with a molecular weight of approximately 366.5 g/mol. The presence of these functional groups suggests various potential interactions with biological targets.

The biological activity of this compound may be attributed to several mechanisms:

- Nucleophilic Substitution : The sulfonamide moiety can undergo nucleophilic substitutions, which may affect enzymatic activities.

- Electrophilic Aromatic Substitution : The dimethylamino group can participate in electrophilic aromatic substitution reactions, potentially influencing receptor binding.

- Electron Donation : The methoxy group acts as an electron-donating substituent, enhancing the reactivity of the aromatic ring towards electrophiles.

Pharmacological Activities

Research indicates that compounds similar to this compound exhibit significant pharmacological properties. Some key activities include:

- Antimicrobial Activity : Various sulfonamide derivatives have demonstrated antibacterial and antifungal properties.

- Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation in experimental models.

- Anticancer Potential : Some studies suggest that this compound may inhibit tumor cell proliferation, although specific data on this compound is limited.

Case Studies and Research Findings

- Anticancer Activity : In vitro studies have indicated that related compounds exhibit cytotoxic effects on cancer cell lines. For instance, derivatives of sulfonamides have been shown to inhibit cell growth in various cancer types, including melanoma and breast cancer.

- Anti-inflammatory Studies : Research has highlighted the anti-inflammatory potential of similar compounds through modulation of cytokine release and inhibition of inflammatory pathways in cellular models .

- Mechanistic Studies : Molecular docking studies suggest that this compound may interact with specific protein targets involved in cancer progression and inflammation, although direct studies on this compound are still needed .

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their unique features and biological activities:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| N-(3-(dimethylamino)phenyl)propyl-3-fluoro-4-methoxybenzenesulfonamide | Structure | Contains a fluorine atom | Enhanced antimicrobial activity |

| 2-[4-(dimethylamino)phenyl]ethanol | Structure | Lacks sulfonamide group | Primarily used as an accelerator |

| 4-[4-[(dimethylamino)methyl]-2-fluorophenyl]sulfonamide | Structure | Contains a fluorine atom | Investigated for antimicrobial properties |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(4-(dimethylamino)phenethyl)-4-methoxybenzenesulfonamide in a laboratory setting?

- Methodology : A two-step synthesis is typical:

React 4-methoxybenzenesulfonyl chloride with 4-(dimethylamino)phenethylamine in a polar aprotic solvent (e.g., dichloromethane or THF) under nitrogen, using a base like triethylamine to neutralize HCl byproducts.

Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography. Monitor reaction progress using TLC with UV visualization or LC-MS .

- Key Considerations : Optimize molar ratios (typically 1:1.1 sulfonyl chloride:amine) and reaction time (4–6 hours at 0–5°C) to minimize side products like disubstituted sulfonamides .

Q. How can the purity and structural identity of this sulfonamide be validated?

- Analytical Techniques :

- HPLC/LC-MS : Assess purity (>95% by area normalization) and detect impurities (e.g., unreacted starting materials).

- NMR : Confirm substituent positions (e.g., methoxy singlet at ~3.8 ppm in H NMR; sulfonamide SONH resonance in C NMR).

- X-ray Crystallography : Resolve crystal structure to verify bond angles and packing motifs, especially if polymorphs are suspected .

Q. What preliminary assays are used to evaluate its biological activity?

- In Vitro Screening :

- Enzyme Inhibition : Test against serine proteases or carbonic anhydrases using fluorogenic substrates (e.g., IC determination via kinetic assays) .

- Antiproliferative Activity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

- Controls : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s antitumor activity?

- Approach :

Syntize analogs with modified substituents (e.g., replace methoxy with ethoxy or halogen; vary dimethylamino group).

Test in cell-based assays (e.g., COMPARE analysis across 39 cancer cell lines) and gene expression microarrays to correlate structural changes with activity profiles .

- Data Interpretation : Use clustering algorithms to identify pharmacophores linked to tubulin polymerization inhibition (G2/M arrest) vs. S-phase disruption (e.g., E7010 vs. E7070 analogs) .

Q. What advanced techniques resolve contradictions in biological data (e.g., conflicting IC values across studies)?

- Troubleshooting :

- Assay Variability : Standardize cell passage numbers, serum concentrations, and incubation times.

- Metabolic Stability : Perform hepatic microsome assays to assess if discrepancies arise from differential metabolite formation .

- Computational Modeling : Use molecular dynamics simulations to predict binding modes to off-target proteins (e.g., cytochrome P450 isoforms) .

Q. How can crystallographic data inform formulation strategies for improved bioavailability?

- Crystal Engineering :

- Identify stable polymorphs via differential scanning calorimetry (DSC) and powder XRD.

- Co-crystallize with coformers (e.g., succinic acid) to enhance solubility without altering pharmacological activity .

Q. What gene expression profiling methods elucidate its mechanism of action?

- Protocol :

Treat cancer cells (e.g., HCT-116) with the compound at IC for 24 hours.

Extract RNA for high-density oligonucleotide microarray analysis.

Validate differentially expressed genes (e.g., p21, cyclin D1) via qRT-PCR .

- Bioinformatics : Apply pathway enrichment tools (e.g., DAVID, KEGG) to map transcriptional changes to cellular processes (e.g., apoptosis, DNA repair) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.